![molecular formula C13H16N4O2S B5592145 ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5592145.png)
ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate
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Description
Ethyl acetate is a commonly used solvent in many chemical reactions . It is a colorless liquid that has a characteristic sweet smell . Tetrazole is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of ethyl acetate usually involves the esterification of ethanol with acetic acid, although other methods exist . As for tetrazole, it can be synthesized through various methods, including the reaction of nitriles under azide or the cycloaddition of isocyanates to cyanamide .Molecular Structure Analysis
The molecular structure of ethyl acetate consists of two carbon atoms, six hydrogen atoms, and one oxygen atom . Tetrazole, on the other hand, is a five-membered ring with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
Ethyl acetate participates in many chemical reactions. It can act as a solvent, participate in condensation reactions, and can be used in extractions . Tetrazole derivativesScientific Research Applications
Catalytic Applications
Compounds similar to ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate have been explored for their catalytic applications. For instance, ionic liquids such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) have been used as mild and effective catalysts for the synthesis of imidazoles, highlighting the potential of ethyl-based compounds in facilitating chemical reactions (Zang et al., 2010).
Synthesis of Heterocyclic Compounds
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used in the synthesis of pyran, pyridine, and pyridazine derivatives, indicating that ethyl-based acetate compounds are versatile intermediates in the preparation of a wide range of heterocyclic compounds (Mohareb et al., 2004).
Antimicrobial Activities
The synthesis of thiazoles and their derivatives, including ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, demonstrates the potential of ethyl-based compounds in generating products with antimicrobial activities. This suggests that ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate could similarly contribute to the development of new antimicrobial agents (Wardkhan et al., 2008).
Organic Synthesis and Medicinal Chemistry
Compounds with structures similar to ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate have applications in organic synthesis and medicinal chemistry. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids from ethyl (l//-tetrazol-5-yl)acetate showcases the role of ethyl-based compounds in creating biologically active molecules (Janda, 2001).
properties
IUPAC Name |
ethyl 2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-15-16-17(13)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTQINWMJYDJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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